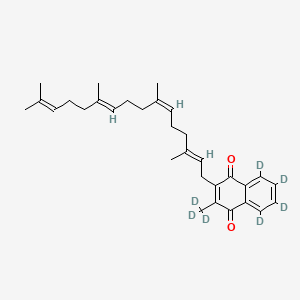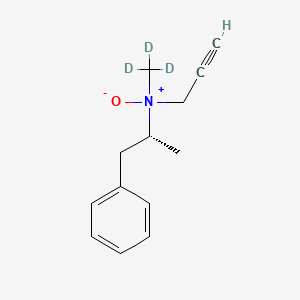
R-(-)-Deprenyl-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-Deprenyl-d3 N-Oxide is a deuterated derivative of the N-oxide form of R-(-)-Deprenyl, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is of interest due to its potential applications in neuroprotection and neurodegenerative disease research. The deuterium labeling (d3) enhances the stability and provides a useful tool for studying metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl-d3 N-Oxide typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. The deuterium labeling is introduced during the synthesis of the precursor R-(-)-Deprenyl-d3, which involves the use of deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: R-(-)-Deprenyl-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction of the N-oxide group can regenerate the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: R-(-)-Deprenyl-d3.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
R-(-)-Deprenyl-d3 N-Oxide has several applications in scientific research:
Chemistry: Used as a probe to study oxidation and reduction mechanisms.
Biology: Investigated for its role in modulating enzyme activity and cellular processes.
Medicine: Explored for its potential neuroprotective effects and as a therapeutic agent in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
R-(-)-Deprenyl-d3 N-Oxide exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B). The N-oxide group interacts with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The deuterium labeling helps in tracking the metabolic fate of the compound and understanding its pharmacokinetics.
Comparison with Similar Compounds
R-(-)-Deprenyl: The parent compound, a selective MAO-B inhibitor.
Selegiline: Another MAO-B inhibitor with similar neuroprotective properties.
Rasagiline: A more potent MAO-B inhibitor with additional neuroprotective effects.
Uniqueness: R-(-)-Deprenyl-d3 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1/i3D3 |
InChI Key |
IVFPCTFUZXEDKP-NSUBFPAYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC#C)([C@H](C)CC1=CC=CC=C1)[O-] |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
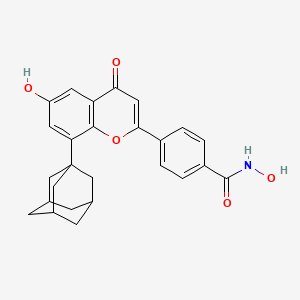
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
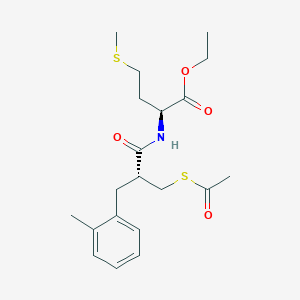
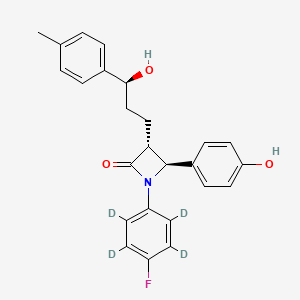
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
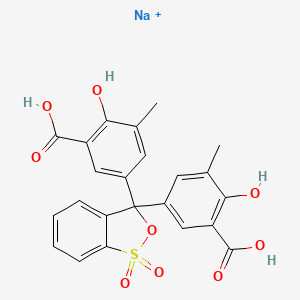
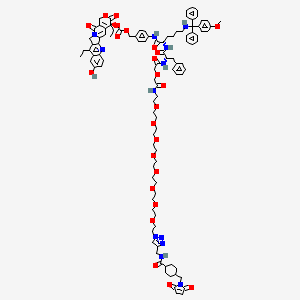
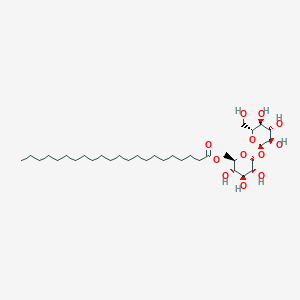
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
